molecular formula C24H25N3O2S2 B5113411 N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-ethylphenyl)thiourea

N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-ethylphenyl)thiourea

Katalognummer B5113411
Molekulargewicht: 451.6 g/mol
InChI-Schlüssel: KKCVKGDTHIPOIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-ethylphenyl)thiourea, commonly known as DQS, is a potent and selective inhibitor of protein kinase CK2. CK2 is a ubiquitous and constitutively active serine/threonine kinase that regulates many cellular processes, including cell proliferation, differentiation, and apoptosis. Due to its essential role in cancer development and progression, CK2 has been identified as a promising therapeutic target for cancer treatment. DQS has shown promising results in preclinical studies as a potential anticancer agent.

Wirkmechanismus

DQS inhibits CK2 by binding to the ATP-binding site of the kinase. This results in the inhibition of CK2-mediated phosphorylation of its substrates, which are involved in various cellular processes, including cell proliferation and survival. DQS-induced inhibition of CK2 leads to the activation of the tumor suppressor protein p53, which plays a critical role in regulating cell cycle progression and apoptosis. DQS-induced activation of p53 leads to the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
DQS has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, DQS has been shown to inhibit angiogenesis, which is critical for tumor growth and metastasis. DQS-induced inhibition of angiogenesis is mediated by the downregulation of vascular endothelial growth factor (VEGF), which is a key regulator of angiogenesis. DQS has also been shown to inhibit the migration and invasion of cancer cells, which are critical for tumor metastasis.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using DQS in lab experiments include its selectivity for CK2, its potent anticancer activity, and its ability to sensitize cancer cells to chemotherapy and radiation therapy. The limitations of using DQS in lab experiments include its poor solubility in water, which requires the use of organic solvents for its administration, and its potential toxicity at high doses.

Zukünftige Richtungen

Future research on DQS should focus on its clinical development as an anticancer agent. Clinical trials are needed to evaluate the safety and efficacy of DQS in cancer patients. In addition, the development of more potent and selective CK2 inhibitors based on the structure of DQS may lead to the discovery of novel anticancer agents. Finally, the identification of biomarkers that predict the response to DQS treatment may help to identify patients who are most likely to benefit from this treatment.

Synthesemethoden

DQS can be synthesized by the reaction of 3,4-dihydroquinoline-1(2H)-sulfonyl chloride with 4-aminobenzophenone followed by the reaction with 2-ethylphenyl isothiocyanate. The final product is obtained after purification by column chromatography.

Wissenschaftliche Forschungsanwendungen

DQS has been extensively studied as a potential anticancer agent. In vitro studies have shown that DQS inhibits the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. In vivo studies have demonstrated that DQS suppresses tumor growth in xenograft mouse models of breast and prostate cancer. DQS has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may have a synergistic effect when used in combination with these treatments.

Eigenschaften

IUPAC Name

1-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-3-(2-ethylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2S2/c1-2-18-8-3-5-11-22(18)26-24(30)25-20-13-15-21(16-14-20)31(28,29)27-17-7-10-19-9-4-6-12-23(19)27/h3-6,8-9,11-16H,2,7,10,17H2,1H3,(H2,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCVKGDTHIPOIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-3-(2-ethylphenyl)thiourea

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.